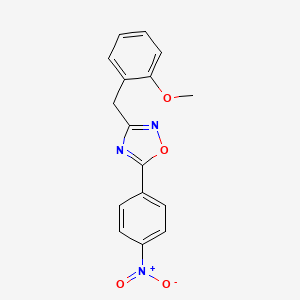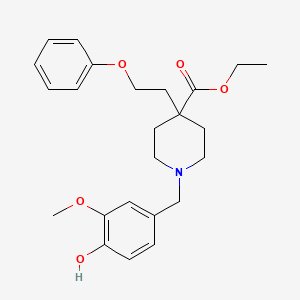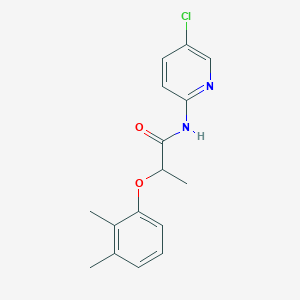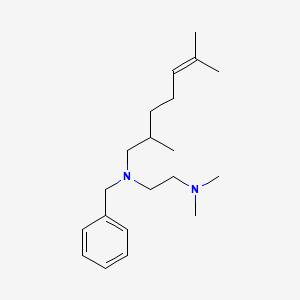
3-(2-methoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MBNP-OXD and has been synthesized using different methods by researchers worldwide.
Aplicaciones Científicas De Investigación
MBNP-OXD has been extensively studied for its potential applications in various fields. In the field of organic electronics, this compound has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In the field of medicinal chemistry, MBNP-OXD has been studied for its potential as an anticancer agent and as a fluorescent probe for the detection of cancer cells. In addition, this compound has also been studied for its potential applications in the field of optoelectronics and as a fluorescence sensor for the detection of nitroaromatic compounds.
Mecanismo De Acción
The mechanism of action of MBNP-OXD is not fully understood. However, it has been reported that this compound exhibits fluorescence properties, which makes it a suitable candidate for use in fluorescence-based assays. In addition, it has been reported that MBNP-OXD exhibits anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MBNP-OXD have been studied in vitro. It has been reported that this compound exhibits low cytotoxicity towards normal cells, making it a promising candidate for use in anticancer therapy. In addition, it has been reported that MBNP-OXD exhibits high selectivity towards cancer cells, which makes it a potential candidate for use in targeted therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MBNP-OXD in lab experiments is its low cytotoxicity towards normal cells, which makes it a suitable candidate for use in anticancer therapy. In addition, this compound exhibits high selectivity towards cancer cells, making it a potential candidate for use in targeted therapy. However, one of the limitations of using MBNP-OXD in lab experiments is its limited solubility in water, which makes it difficult to use in aqueous environments.
Direcciones Futuras
There are several future directions for the study of MBNP-OXD. One of the future directions is the synthesis of derivatives of this compound with improved solubility and selectivity towards cancer cells. In addition, further studies are needed to understand the mechanism of action of MBNP-OXD and its potential applications in various fields, such as optoelectronics and fluorescence-based assays. Furthermore, the use of MBNP-OXD in combination with other anticancer agents for the treatment of cancer needs to be explored further.
Métodos De Síntesis
The synthesis of 3-(2-methoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been reported using different methods. One of the most commonly used methods involves the reaction of 2-methoxybenzylamine and 4-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then reacted with cyanogen bromide and sodium azide to obtain the final product.
Propiedades
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-14-5-3-2-4-12(14)10-15-17-16(23-18-15)11-6-8-13(9-7-11)19(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLYAIZKCVVAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5120280.png)
![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5120281.png)
![2-({benzyl[2-(dimethylamino)ethyl]amino}methyl)-4,6-dichlorophenol](/img/structure/B5120291.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120300.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5120306.png)

![2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine](/img/structure/B5120311.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5120326.png)
![1-amino-3-(4-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5120334.png)
![1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5120339.png)

